molecular formula C15H25N5O B2724904 1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 1798619-72-3

1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No. B2724904
CAS RN: 1798619-72-3
M. Wt: 291.399
InChI Key: JEXRLZMTPGPTQQ-UHFFFAOYSA-N
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Description

The compound “1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-3-methylbutan-1-one” is a complex organic molecule. It seems to be related to a class of compounds that have been studied for their anti-tubercular activity . These compounds were designed and synthesized as part of research into potential treatments for tuberculosis .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial and cytotoxic activities against different bacterial strains and cell lines, including E. coli, S. aureus, and S. mutans. These compounds, particularly 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated superior biofilm inhibition activities compared to the reference Ciprofloxacin, highlighting their potential as effective antibacterial agents (Mekky & Sanad, 2020).

Synthesis of Novel Chemical Structures

  • Research into the synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents has led to the development of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine. These compounds exhibited antimicrobial activity against a variety of bacteria and fungi, demonstrating the versatility of this chemical framework in generating potentially bioactive molecules (Patel et al., 2012).

Mechanisms of Action and Biological Evaluation

  • The study on the modes of action of Pyridazinone Herbicides revealed that certain substituted pyridazinone compounds inhibited the Hill reaction and photosynthesis in barley, accounting for their phytotoxicity. This research provides insights into the molecular basis of the herbicidal activity of pyridazinone chemicals, suggesting potential areas for the development of new agrochemicals (Hilton et al., 1969).

Potential for New Particle Formation in the Atmosphere

  • A study exploring Piperazine Enhancing Sulfuric Acid-Based New Particle Formation emphasizes the atmospheric fate of piperazine, a cyclic diamine. Quantum chemical calculations and kinetics modeling suggested that piperazine could significantly enhance sulfuric acid-based new particle formation, indicating an important removal pathway for piperazine in the atmosphere and its environmental impact (Ma et al., 2019).

properties

IUPAC Name

1-[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c1-12(2)9-15(21)20-7-5-19(6-8-20)13-10-14(18(3)4)17-16-11-13/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXRLZMTPGPTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC(=NN=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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